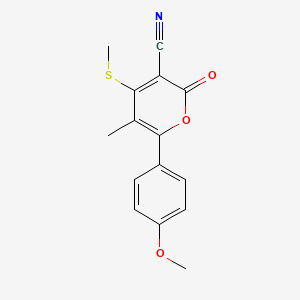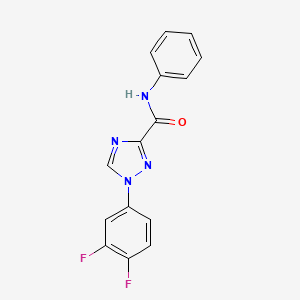![molecular formula C15H19N3O3S2 B15283144 N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a complex organic compound that features a thiadiazole ring, a butylsulfinyl group, and an ethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfinyl group is introduced via sulfoxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the coupling of the thiadiazole derivative with 3-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfoxidation steps, as well as automated systems for the final coupling reaction. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thiadiazole derivative.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.
Reduction: N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfinyl group can enhance the compound’s binding affinity and selectivity, while the ethoxybenzamide moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-tert-butanesulfinyl imines: These compounds share the sulfinyl group and are used in asymmetric synthesis.
Sulfinamides: Similar in structure, these compounds are also used as chiral auxiliaries in organic synthesis.
Thiadiazole derivatives: Compounds with the thiadiazole ring are widely studied for their diverse biological activities
Uniqueness
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the butylsulfinyl group enhances its reactivity and selectivity, while the ethoxybenzamide moiety provides additional functionalization possibilities. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H19N3O3S2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-5-9-23(20)15-18-17-14(22-15)16-13(19)11-7-6-8-12(10-11)21-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19) |
InChIキー |
LPYMMCMOYIYRQV-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
![Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283078.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)
![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)
![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)

![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)


![1-({6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B15283125.png)

